molecular formula C23H28N4O7 B13394072 (S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid

(S)-2-[2-[2-[6-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)hexanamido]acetamido]acetamido]-3-phenylpropanoic Acid

Cat. No.: B13394072
M. Wt: 472.5 g/mol
InChI Key: NFVPAFLSJIPUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Gly-Gly-Phe is a tetrapeptide composed of methionine, glycine, glycine, and phenylalanine. This compound is primarily used as a protease-cleavable linker in the generation of antibody-drug conjugates (ADCs). The methionine component is reactive with thiol moieties, making it a valuable tool in bioconjugation and drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS), a method introduced by R. Bruce Merrifield. In this method, the growing peptide chain is covalently bonded to small beads of a polymer resin. The synthesis proceeds through a series of deprotection and coupling steps, where each amino acid is sequentially added to the growing chain .

Industrial Production Methods

Industrial production of MC-Gly-Gly-Phe follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MC-Gly-Gly-Phe is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing off-target effects. The peptide linker is cleavable by proteases, ensuring that the drug is released only at the target site .

In addition to its use in ADCs, MC-Gly-Gly-Phe is also employed in studies involving protein-protein interactions, enzyme kinetics, and peptide-based drug design .

Mechanism of Action

The primary mechanism of action of MC-Gly-Gly-Phe in ADCs involves its cleavage by proteases at the target site. This cleavage releases the cytotoxic drug, which then exerts its effects on the cancer cells. The methionine residue in the peptide is reactive with thiol groups, facilitating the conjugation of the peptide to the drug and the antibody .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Gly-Gly-Phe is unique due to its methionine residue, which provides additional reactivity with thiol groups. This makes it particularly useful in bioconjugation applications where thiol-reactive linkers are required .

Properties

IUPAC Name

2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVPAFLSJIPUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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